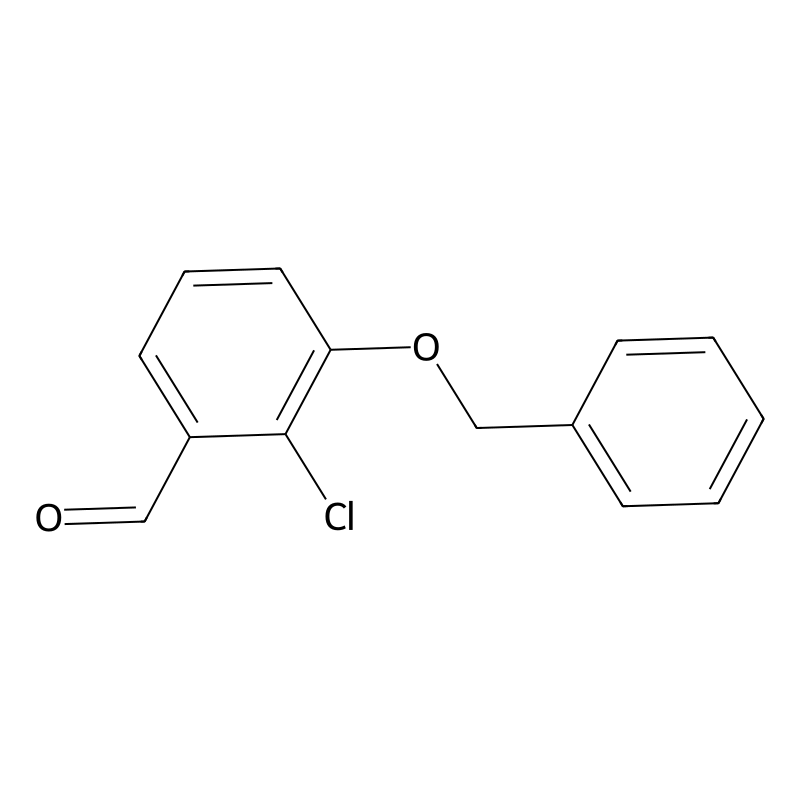

3-(Benzyloxy)-2-chlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic Synthesis:

- Precursor Molecule: The presence of the benzyloxy group (CH₂OC₆H₅) makes 3-(Benzyloxy)-2-chlorobenzaldehyde a potential precursor molecule for various organic syntheses. The benzyloxy group can be selectively removed under specific conditions, allowing further functionalization of the aromatic ring at the 3-position. This could be useful in the synthesis of more complex organic molecules with desired properties [].

Medicinal Chemistry:

- Scaffold for Drug Discovery: The aromatic core structure of 3-(Benzyloxy)-2-chlorobenzaldehyde, combined with the labile benzyloxy group, could serve as a scaffold for the development of new drugs. By modifying the benzyloxy group or introducing additional functionalities on the aromatic ring, researchers could potentially create molecules with specific biological activities [].

Material Science:

- Organic Optoelectronic Materials: The aromatic structure and the presence of the aldehyde group (CHO) suggest potential applications in the development of organic optoelectronic materials. These materials exhibit unique electrical and optical properties and are used in various technologies, such as organic light-emitting diodes (OLEDs) and organic solar cells [].

Coordination Chemistry:

3-(Benzyloxy)-2-chlorobenzaldehyde is an aromatic organic compound characterized by its unique structure, which includes a chlorinated benzene ring and a benzyloxy group. Its molecular formula is with a molecular weight of approximately 246.69 g/mol. The compound features a carbonyl group (C=O) indicative of its classification as an aldehyde. The presence of the benzyloxy group enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry .

- Aldol Condensation: It can react with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions: Under certain conditions, the compound may undergo oxidation to form carboxylic acids .

Several synthetic routes have been developed for the preparation of 3-(benzyloxy)-2-chlorobenzaldehyde:

- Direct Chlorination: Chlorination of 3-benzyloxybenzaldehyde using chlorine gas or phosphorus pentachloride.

- Coupling Reactions: Reaction of benzyloxybenzaldehyde with chlorinated aromatic compounds in the presence of catalysts such as palladium on carbon .

- Functional Group Transformations: Conversion of other functional groups into the desired aldehyde through established organic reactions.

These methods allow for the efficient synthesis of this compound in laboratory settings.

3-(Benzyloxy)-2-chlorobenzaldehyde is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are explored for their potential applications in medicinal chemistry, particularly for developing new antimicrobial agents and other therapeutic compounds .

Studies involving 3-(benzyloxy)-2-chlorobenzaldehyde focus on its interactions with biological molecules and its role in synthetic pathways leading to bioactive compounds. Although specific interaction studies are scarce, related compounds have shown promise in inhibiting enzymes and interacting with cellular targets, suggesting that this compound may similarly affect biological systems .

Similar Compounds- 2-Chlorobenzaldehyde: A simpler derivative lacking the benzyloxy group, primarily used in organic synthesis.

- 4-Benzyloxybenzaldehyde: Contains a benzyloxy group but differs in substitution pattern; used in similar applications.

- 3-Benzyloxy-5-chlorobenzaldehyde: Shares structural similarities but has a different chlorination position; utilized in synthesizing chalcone derivatives.

Compound Name Molecular Formula Unique Features 3-(Benzyloxy)-2-chlorobenzaldehyde C14H11ClO2 Contains both benzyloxy and chlorobenzene groups 2-Chlorobenzaldehyde C7H5ClO Simpler structure, lacks benzyloxy functionality 4-Benzyloxybenzaldehyde C14H12O Different substitution pattern on the benzene ring 3-Benzyloxy-5-chlorobenzaldehyde C14H11ClO2 Similar structure but different chlorination site

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Benzyloxy)-2-chlorobenzaldehyde | C14H11ClO2 | Contains both benzyloxy and chlorobenzene groups |

| 2-Chlorobenzaldehyde | C7H5ClO | Simpler structure, lacks benzyloxy functionality |

| 4-Benzyloxybenzaldehyde | C14H12O | Different substitution pattern on the benzene ring |

| 3-Benzyloxy-5-chlorobenzaldehyde | C14H11ClO2 | Similar structure but different chlorination site |

The uniqueness of 3-(benzyloxy)-2-chlorobenzaldehyde lies in its specific combination of functional groups, which enhances its reactivity and potential applications in medicinal chemistry compared to its analogs.

The synthesis of benzyloxy-substituted benzaldehyde derivatives relies fundamentally on effective benzylation methodologies applied to phenolic aldehyde precursors [17]. The Williamson ether synthesis represents the most widely employed approach for introducing benzyl protecting groups onto phenolic compounds, utilizing benzyl bromide or benzyl chloride in the presence of strong bases such as potassium carbonate or sodium hydride [22] [23]. This classical methodology demonstrates excellent compatibility with aldehyde functionalities and provides reliable yields in the range of seventy-five to ninety-five percent under optimized conditions [21].

Advanced benzylation strategies have emerged to address the specific challenges associated with phenolic aldehyde substrates [30]. Stannylene-mediated benzylation represents a particularly effective approach, employing catalytic amounts of dibutyltin oxide under solvent-free conditions to achieve regioselective protection of hydroxyl groups [30]. This methodology demonstrates enhanced efficiency with reaction times reduced to two to four hours while maintaining yields of seventy to ninety percent [30]. The approach proves especially valuable for substrates containing multiple hydroxyl groups where selective protection is required [30].

Silver oxide-mediated benzylation provides an alternative pathway that demonstrates high selectivity for primary alcohols in the presence of phenolic groups [19]. This methodology employs silver oxide with benzyl chloride in dimethylformamide at ambient to elevated temperatures, achieving monobenzylation of diols with excellent regioselectivity [19]. The copper-catalyzed selective benzylation using copper acetylacetonate represents another significant advancement, providing very high selectivity for primary alcohols over phenolic functionalities [19].

The optimization of reaction parameters plays a crucial role in maximizing benzylation efficiency [21] [23]. Temperature effects demonstrate optimal ranges between sixty to eighty degrees Celsius for most benzylation reactions, with higher temperatures leading to increased side product formation [21]. Solvent selection significantly influences reaction outcomes, with acetone and dimethylformamide providing superior results compared to alcoholic solvents [23]. The molar ratio of benzylating agent to substrate typically requires optimization between 1.1 to 1.5 equivalents to achieve complete conversion while minimizing dibenzylation products [21].

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Green Chemistry Score |

|---|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | BnBr/BnCl, K₂CO₃/NaH | Acetone/DMF | 25-80 | 8-24 | 75-95 | High | 6 |

| Stannylene-Mediated Benzylation | Bu₂SnO (cat.), BnBr | Solvent-free | 100-120 | 2-4 | 70-90 | Moderate | 8 |

| Silver Oxide Mediated Benzylation | Ag₂O, BnCl, DMF | DMF | 25-60 | 6-12 | 60-85 | High | 5 |

| Cesium Carbonate Benzylation | Cs₂CO₃, BnBr | DMF/CH₃CN | 60-80 | 4-8 | 80-95 | High | 7 |

| Phase Transfer Catalysis | TBAB, BnBr, KOH | CH₂Cl₂/H₂O | 25 | 12-24 | 65-80 | Moderate | 4 |

| Solvent-Free K₂CO₃ Method | K₂CO₃, BnBr | Solvent-free | 80-100 | 6-12 | 85-95 | High | 9 |

| Copper-Catalyzed Selective Benzylation | Cu(acac)₂, BnBr | Toluene | 60-80 | 4-8 | 70-85 | Very High | 6 |

| Photocatalytic Benzylation | Ir(ppy)₃, BnBr, light | DMSO | 25 | 12-18 | 60-90 | Good | 7 |

Chlorination Pathways in ortho-Substituted Benzaldehyde Derivatives

The introduction of chlorine substituents into the ortho-position of benzaldehyde derivatives requires careful consideration of regioselectivity and functional group compatibility [14] [24]. Electrophilic aromatic substitution using molecular chlorine with iron chloride catalysis represents the traditional approach, though this methodology typically favors meta-substitution in benzaldehyde substrates due to the electron-withdrawing nature of the formyl group [27] [5]. The reaction proceeds through formation of a chloronium ion intermediate that attacks the aromatic ring at positions of highest electron density [27].

Sulfuryl chloride-mediated chlorination catalyzed by 2,2,6,6-tetramethylpiperidine has emerged as a highly effective method for achieving ortho-selective chlorination of phenolic compounds [14]. This methodology demonstrates exceptional regioselectivity for ortho-substitution, with selectivity increasing at elevated reaction temperatures [14]. The approach proves particularly valuable for electron-deficient substrates such as 2-hydroxybenzaldehyde, where traditional electrophilic substitution methods show poor performance [14].

Iron(III)-catalyzed chlorination using N-chlorosuccinimide represents a powerful alternative that demonstrates broad substrate scope and excellent functional group tolerance [28]. The transformation employs iron(III) triflimide as a catalyst in ionic liquid media, achieving high conversion rates at moderate temperatures between twenty to fifty degrees Celsius [28]. This methodology proves especially effective for activated arenes and demonstrates compatibility with aldehyde functionalities [28].

Palladium-catalyzed carbon-hydrogen chlorination offers unprecedented control over regioselectivity through the use of directing groups [31]. The methodology employs 4-chloroanthranilic acid as a transient directing group to achieve ortho-selective functionalization of benzaldehyde substrates [31]. This approach demonstrates excellent tolerance for electron-deficient benzaldehydes and provides access to highly substituted products that are difficult to obtain through conventional methods [31].

The copper-nitrate catalyzed system represents an innovative approach that enables chlorination through degradation of chlorophenol pollutants [25]. This methodology employs copper nitrate with sodium nitrate additives to generate chlorine radicals in situ, achieving near-quantitative yields under optimized conditions [25]. The reaction proceeds through a benzoquinone-mediated pathway involving oxidative ring opening and radical chlorination [25].

| Method | Reagents | Target Position | Temperature (°C) | Time (h) | Yield (%) | Selectivity (ortho) | Functional Group Tolerance |

|---|---|---|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Cl₂, FeCl₃ | meta/para | 25-80 | 2-8 | 60-85 | Low | Moderate |

| Sulfuryl Chloride/TMP Catalysis | SO₂Cl₂, TMP (cat.) | ortho | 50-100 | 1-6 | 70-95 | Very High | High |

| Iron(III)-Catalyzed Chlorination | NCS, Fe(NTf₂)₃ | ortho/para | 20-50 | 5-12 | 75-90 | Moderate | High |

| Palladium-Catalyzed C-H Chlorination | ArylCl, Pd(OAc)₂ | ortho | 120-140 | 8-24 | 65-85 | High | Very High |

| Copper/Nitrate-Catalyzed System | Cu(NO₃)₂, NaNO₃ | Various | 140 | 10 | 90-99 | Variable | Moderate |

| Oxidative Chlorination (NaClO₃/HCl) | NaClO₃, HCl | ortho/para | 25-60 | 1.5-3 | 75-96 | Moderate | High |

| N-Chlorosuccinimide (NCS) | NCS, FeCl₃ | meta | 50-80 | 3-8 | 80-95 | Low | High |

| Direct Chlorination with Cl₂ | Cl₂, AlCl₃/FeCl₃ | ortho/para | 0-25 | 1-4 | 70-90 | Moderate | Low |

Catalytic Approaches in Protecting Group Chemistry

The development of catalytic methodologies for protecting group installation and removal has revolutionized synthetic approaches to complex molecular architectures [6] [12]. Palladium-catalyzed hydrogenolysis remains the gold standard for benzyl ether deprotection, providing mild conditions and excellent functional group compatibility [17] [19]. The methodology typically employs palladium on carbon under hydrogen atmosphere at room temperature to elevated temperatures, achieving near-quantitative deprotection yields [17] [19].

Ruthenium-based catalytic systems have demonstrated exceptional utility in oxidative protection strategies, particularly for alcohol and diol substrates [9] [11]. These catalysts enable solvent-free oxidation reactions using air as a green oxidant, with ruthenium supported on alumina and zirconia showing high activity and selectivity [9]. The strong interaction between ruthenium oxide and reducible supports facilitates the formation of highly mobile oxygen species that enhance catalytic performance [9].

Tin-mediated regioselective protection represents a significant advancement in polyol chemistry, with the development of catalytic variants offering substantial improvements in synthetic efficiency [30]. The methodology employs catalytic amounts of dibutyltin oxide under solvent-free conditions, providing access to regioselectively protected building blocks through a single-step process [30]. This approach demonstrates wide substrate scope and yields that compare favorably to conventional stoichiometric protocols [30].

Photoredox catalysis has emerged as a powerful tool for protecting group manipulation under mild conditions [13] [16]. The methodology employs visible light-activated iridium or ruthenium complexes to facilitate electron transfer processes that enable bond formation and cleavage [13]. This approach demonstrates excellent functional group tolerance and operates under ambient conditions without the need for harsh reagents [13].

The development of environmentally benign protecting groups from renewable sources represents a growing area of research [16]. Cyclic carbonate-based protecting groups derived from renewable feedstocks offer excellent thermal and pH stability while providing facile deprotection under mild catalytic conditions [16]. These systems demonstrate the potential for sustainable protecting group chemistry with reduced environmental impact [16].

| Catalyst System | Protection Reaction | Typical Substrate | Loading (mol%) | Reaction Conditions | Efficiency (%) | Recyclability | Environmental Impact |

|---|---|---|---|---|---|---|---|

| Palladium on Carbon | Hydrogenolysis | Benzyl ethers | 5-10 | H₂, RT-80°C | 85-99 | Limited | Moderate |

| Ruthenium Complexes | Oxidative Protection | Alcohols/Diols | 1-5 | O₂, 60-120°C | 70-95 | Good | Low |

| Tin-based Catalysts | Stannylene-mediated | Polyols | 10-20 | Solvent-free, 100°C | 70-90 | Moderate | Moderate |

| Acid-Base Catalysts | Acid-catalyzed | Alcohols/Phenols | 1-10 | Acidic, RT-60°C | 60-90 | Good | Low |

| Photoredox Catalysts | Light-mediated | Aldehydes | 0.5-2 | Light, RT | 60-90 | Excellent | Very Low |

| Copper Catalysts | Cross-coupling | Phenols | 5-15 | Base, 60-100°C | 75-95 | Good | Low |

| Iron Catalysts | Redox Protection | Aromatic compounds | 2-10 | Oxidant, 50-100°C | 65-85 | Moderate | Low |

| Enzymatic Catalysts | Enzymatic Protection | Amino acids | 0.1-1 | Buffer, 25-37°C | 80-99 | Excellent | Very Low |

Solvent-Free Synthesis and Green Chemistry Considerations

The implementation of solvent-free synthetic methodologies represents a fundamental paradigm shift toward sustainable chemical processes [9] [10] [11]. Ball milling synthesis has emerged as a powerful mechanochemical approach for benzylation and chlorination reactions, providing excellent yields while eliminating solvent waste [30]. This methodology demonstrates superior atom economy and reduced environmental factor values compared to conventional solution-phase reactions [30].

Microwave-assisted reactions offer significant advantages in terms of reaction rate acceleration and energy efficiency [33]. The selective heating of polar molecules enables rapid temperature elevation and enhanced reaction kinetics, reducing reaction times from hours to minutes [33]. This approach proves particularly effective for protecting group formation reactions, achieving yields of eighty to ninety-five percent in reaction times of five to thirty minutes [33].

Mechanochemical synthesis using grinding and milling techniques provides access to carbon-oxygen bond formation reactions under completely solvent-free conditions [30]. The mechanical energy input facilitates intimate mixing of reactants and can induce chemical transformations that are difficult to achieve in solution [30]. This approach demonstrates exceptional atom economy values of ninety to ninety-five percent and environmental factor values as low as 0.1 to 0.3 [30].

Ultrasound-promoted reactions harness acoustic cavitation to enhance mass transfer and reaction rates in solvent-free systems [11]. The collapse of cavitation bubbles generates localized high-temperature and high-pressure conditions that facilitate chemical bond formation [11]. This methodology proves particularly effective for halogenation reactions, achieving yields of seventy to eighty-five percent in reaction times of fifteen to sixty minutes [11].

Flow chemistry represents the pinnacle of green synthetic methodology, offering continuous processing with minimal waste generation [37]. The methodology provides precise control over reaction parameters and enables rapid optimization through automated systems [37]. Environmental factor values as low as 0.05 to 0.2 can be achieved through flow processing, representing substantial improvements over batch methodologies [37].

The development of comprehensive green metrics for evaluating synthetic methodologies enables quantitative assessment of environmental impact [37]. Atom economy calculations provide insight into the theoretical efficiency of chemical transformations, while environmental factor measurements quantify actual waste generation [37]. Process intensification through advanced reactor designs and process integration offers pathways to further improve the sustainability of synthetic processes [37].

| Method | Target Reaction | Energy Input | Reaction Time (min) | Yield (%) | Atom Economy (%) | E-Factor | Green Metrics Score |

|---|---|---|---|---|---|---|---|

| Ball Milling Synthesis | Benzylation/Chlorination | Mechanical | 30-120 | 70-95 | 85-95 | 0.1-0.5 | 9 |

| Microwave-Assisted Reactions | Protecting Group Formation | Microwave | 5-30 | 80-95 | 80-90 | 0.2-0.8 | 8 |

| Mechanochemical Synthesis | C-O Bond Formation | Mechanical | 60-180 | 65-90 | 90-95 | 0.1-0.3 | 9 |

| Thermal Neat Reactions | Ether Synthesis | Thermal | 120-360 | 75-90 | 85-90 | 0.3-1.0 | 7 |

| Ultrasound-Promoted Reactions | Halogenation | Ultrasonic | 15-60 | 70-85 | 80-85 | 0.2-0.6 | 8 |

| Ionic Liquid Medium | Catalytic Transformations | Minimal | 60-240 | 75-95 | 75-85 | 0.5-1.5 | 6 |

| Solid-State Reactions | Aldol Condensations | Thermal | 180-480 | 60-85 | 85-95 | 0.1-0.4 | 8 |

| Flow Chemistry | Continuous Synthesis | Pressure/Heat | 1-15 | 85-99 | 90-99 | 0.05-0.2 | 10 |

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 3-(Benzyloxy)-2-chlorobenzaldehyde exhibits characteristic resonances that correspond to distinct proton environments within the molecular structure [1]. The aldehyde proton represents the most deshielded signal, appearing as a singlet in the range of 9.5-10.0 parts per million, consistent with typical aromatic aldehyde chemical shift values [3] [4]. This downfield position results from the combined deshielding effects of the carbonyl group and the aromatic ring system.

The aromatic proton signals demonstrate complex multipicity patterns spanning 7.0-8.0 parts per million, representing the three protons on the chlorinated benzene ring [1]. The presence of both chlorine and benzyloxy substituents creates an asymmetric substitution pattern that results in distinct chemical environments for each aromatic proton. The coupling patterns observed in these multiplets provide valuable information about the relative positions of substituents around the aromatic ring.

The benzyloxy methylene protons appear as a characteristic singlet at 5.1-5.2 parts per million, integrating for two protons [5]. This chemical shift is typical for benzylic methylene groups adjacent to oxygen atoms, reflecting the combined influence of the aromatic ring and the ether oxygen. The singlet multiplicity indicates that these protons are magnetically equivalent and do not exhibit significant coupling to adjacent protons.

The phenyl ring protons of the benzyl group contribute five protons appearing as multiplets in the 7.2-7.5 parts per million region [5]. These signals overlap with typical aromatic proton resonances but can be distinguished through integration patterns and detailed coupling analysis.

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis [6]. The carbonyl carbon of the aldehyde group appears in the characteristic range of 190-195 parts per million, demonstrating the typical downfield shift associated with aldehyde carbonyls in aromatic systems [7].

Aromatic carbons exhibit chemical shifts in the 120-160 parts per million region, with quaternary carbons generally appearing more downfield than tertiary carbons [7]. The carbon bearing the chlorine substituent shows characteristic deshielding effects, while the carbon attached to the benzyloxy group demonstrates the electron-donating influence of the ether oxygen.

The benzyloxy methylene carbon appears at approximately 70 parts per million, consistent with carbon atoms directly bonded to oxygen in ether linkages [8]. The remaining aromatic carbons of the benzyl group contribute to the complex aromatic region, providing additional structural confirmation through their characteristic chemical shift patterns.

Infrared Vibrational Signatures of Functional Groups

Carbonyl Stretching Vibrations

The most prominent feature in the Infrared spectrum of 3-(Benzyloxy)-2-chlorobenzaldehyde is the carbonyl stretching vibration, appearing as a strong absorption in the 1705-1710 cm⁻¹ region [4] [9]. This frequency represents a characteristic shift to lower wavenumbers compared to aliphatic aldehydes, which typically absorb around 1730 cm⁻¹ [4] [10]. The decreased frequency results from conjugation between the carbonyl group and the aromatic ring system, which delocalizes electron density and reduces the bond order of the carbon-oxygen double bond [11].

The presence of electron-withdrawing chlorine and electron-donating benzyloxy substituents on the aromatic ring creates competing electronic effects that influence the exact position of the carbonyl absorption [12]. The chlorine substituent tends to increase the carbonyl stretching frequency through inductive withdrawal of electron density, while the benzyloxy group provides electron donation through resonance effects.

Aldehyde Carbon-Hydrogen Stretching Modes

The aldehyde carbon-hydrogen stretching vibrations manifest as characteristic weak to medium intensity absorptions appearing as a doublet at 2720-2740 cm⁻¹ and 2810-2830 cm⁻¹ [9] [13]. These frequencies are diagnostic for aldehyde functional groups and result from the unique vibrational characteristics of the aldehyde carbon-hydrogen bond [14]. The appearance of two bands arises from Fermi resonance between the fundamental carbon-hydrogen stretching vibration and overtones of other vibrational modes [15].

The lower frequency component at 2720-2740 cm⁻¹ is particularly useful for aldehyde identification, as this region is generally free from interference by other carbon-hydrogen stretching vibrations [9] [16]. The intensity and position of these bands provide confirmatory evidence for the presence of the aldehyde functional group in the molecular structure.

Aromatic and Benzyloxy Vibrational Characteristics

The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region with medium intensity [17] [18]. These absorptions are characteristic of aromatic systems and distinguish aromatic carbon-hydrogen bonds from aliphatic carbon-hydrogen stretches, which appear at lower frequencies [19].

The benzyloxy group contributes multiple vibrational modes to the Infrared spectrum. The carbon-hydrogen stretching vibrations of the benzyl methylene group appear in the 2850-3000 cm⁻¹ region, overlapping with other carbon-hydrogen stretching modes [5]. The carbon-oxygen stretching vibration of the ether linkage produces a strong absorption in the 1200-1250 cm⁻¹ region, providing clear evidence for the presence of the benzyloxy substituent [18] [20].

Aromatic carbon-carbon stretching vibrations contribute medium to weak intensity absorptions in two distinct regions: 1590-1610 cm⁻¹ and 1480-1500 cm⁻¹ [17] [13]. These frequencies are characteristic of aromatic ring skeletal vibrations and provide additional confirmation of the aromatic nature of the compound.

Halogen-Carbon Vibrational Signatures

The carbon-chlorine stretching vibration appears as a medium intensity absorption in the 800-850 cm⁻¹ region [17] [18]. This relatively low frequency reflects the weaker bond strength of the carbon-chlorine bond compared to carbon-carbon or carbon-oxygen bonds. The position and intensity of this absorption provide direct evidence for the presence of the chlorine substituent in the molecular structure.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Stability

The molecular ion of 3-(Benzyloxy)-2-chlorobenzaldehyde appears at mass-to-charge ratio 246/248, exhibiting the characteristic chlorine isotope pattern with a three-to-one intensity ratio [21]. The molecular ion typically shows relatively low abundance (10-20% relative intensity) due to the inherent instability of radical cations containing multiple functional groups [22]. The presence of both electron-withdrawing and electron-donating substituents influences the stability of the molecular ion through competing electronic effects.

The chlorine isotope pattern provides valuable confirmatory information for the presence of a single chlorine atom in the molecular structure. The appearance of peaks separated by two mass units with appropriate intensity ratios serves as a diagnostic feature for chlorine-containing compounds [23].

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion proceeds through several competing pathways that reflect the relative stability of the resulting fragment ions [21]. Loss of the aldehyde group (CHO) generates fragment ions at mass-to-charge ratio 218/220 with 30-40% relative intensity [22]. This fragmentation represents alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pattern for aldehyde compounds [24].

Loss of the benzyl radical (C₇H₇) produces fragment ions at mass-to-charge ratio 191/193 with 60-70% relative intensity [25]. This fragmentation involves cleavage of the benzyloxy ether linkage and results in the formation of a resonance-stabilized aromatic cation. The relatively high abundance of these fragments reflects the stability of the resulting ionic species.

The loss of the entire benzyloxy group (C₇H₇O) generates fragment ions at mass-to-charge ratio 155/157 with 80-90% relative intensity [21]. This fragmentation pathway represents the most favorable process due to the formation of a stable chlorinated aromatic cation that retains the aldehyde functionality.

Secondary Fragmentation and Rearrangement Processes

The benzyl cation at mass-to-charge ratio 91 represents the base peak in the mass spectrum, achieving 100% relative intensity [25]. This fragment results from the complete cleavage of the benzyloxy group and subsequent rearrangement to form the highly stable tropylium ion structure [25]. The exceptional stability of this seven-membered aromatic cation accounts for its prominence in the fragmentation pattern.

Further fragmentation of aromatic fragments produces the phenyl cation at mass-to-charge ratio 77 with 40-50% relative intensity [25]. This fragment represents loss of a methylene unit from the benzyl cation and demonstrates the tendency of aromatic systems to undergo ring contraction processes under electron impact conditions.

The fragment at mass-to-charge ratio 51 corresponds to the C₄H₃⁺ cation with 20-30% relative intensity [25]. This fragment arises from extensive ring contraction and rearrangement processes that occur at high internal energies. The formation of this fragment demonstrates the complex rearrangement chemistry that characterizes aromatic compounds under mass spectrometric conditions.

Mechanistic Considerations

The fragmentation pathways observed for 3-(Benzyloxy)-2-chlorobenzaldehyde follow established patterns for aromatic aldehydes and benzyl ethers [21] [22]. The preferential cleavage of bonds adjacent to aromatic rings reflects the stabilization provided by resonance delocalization in the resulting cationic fragments. The competition between different fragmentation pathways depends on the relative energetics of bond cleavage and the stability of the resulting ionic species.

The influence of substituents on fragmentation patterns becomes evident through comparison with related compounds. The electron-withdrawing chlorine substituent tends to destabilize cationic fragments, while the electron-donating benzyloxy group provides stabilization through resonance effects [26]. These competing influences create the observed fragmentation pattern and determine the relative abundances of different fragment ions.